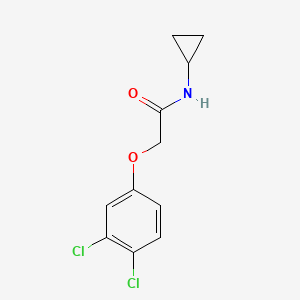

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide

Description

Properties

Molecular Formula |

C11H11Cl2NO2 |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide |

InChI |

InChI=1S/C11H11Cl2NO2/c12-9-4-3-8(5-10(9)13)16-6-11(15)14-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |

InChI Key |

XSCIQDBVKQCJDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide typically involves the reaction of 3,4-dichlorophenoxyacetic acid with cyclopropylamine. The process begins with the conversion of 3,4-dichlorophenoxyacetic acid to its corresponding acyl chloride using reagents such as thionyl chloride or phosphorus pentachloride. The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation and migration . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide with structurally analogous acetamides:

Key Observations:

- Halogen Positioning: The 3,4-dichloro substitution on the phenoxy/phenyl ring may influence electronic effects (e.g., electron withdrawal) and binding affinity differently than 2,4-dichloro isomers (e.g., Compound 533) .

- Hydrogen Bonding : Unlike the pyrazolyl-substituted acetamide in , which forms R22(10) hydrogen-bonded dimers, the cyclopropyl group may limit intermolecular interactions, affecting crystallinity or solubility .

Physicochemical Properties

- Solubility and Stability: The nitro group in 2-(3,4-dichlorophenoxy)-N-[(3-nitrophenyl)methyl]acetamide () enhances polarity but may reduce metabolic stability compared to the cyclopropyl group, which balances lipophilicity and steric hindrance .

- Crystallinity : Crystal structures of N-substituted 2-arylacetamides () reveal conformational flexibility; the cyclopropyl group’s rigidity might limit polymorphism or crystal packing efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide, and how are key intermediates characterized?

- Methodology : The synthesis typically involves coupling 3,4-dichlorophenoxyacetic acid with cyclopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under mild conditions. Cyclopropane introduction may employ cyclopropanation reagents like Simmons-Smith .

- Characterization : Key intermediates are validated via H NMR (e.g., δ 4.48–4.63 ppm for acetamide protons) and LC-MS (e.g., m/z 485 [M+H] for dichlorophenoxy derivatives). Purity is assessed via reverse-phase HPLC .

Q. How is the structural conformation of this compound derivatives analyzed?

- Approach : X-ray crystallography reveals dihedral angles between aromatic and acetamide groups (e.g., 44.5°–77.5°), influencing molecular packing. Intramolecular hydrogen bonds (N–H⋯O) stabilize conformers, while intermolecular interactions (C–H⋯O) dictate crystal lattice arrangements .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 3,4-dichlorophenoxy acetamide derivatives?

- Analysis : Discrepancies in receptor binding (e.g., P2X7 antagonism vs. pesticide activity) may arise from assay conditions (e.g., cell lines, species specificity) or substituent effects. Comparative SAR studies using halogen substitution (e.g., 2,4-dichloro vs. 3,4-dichloro) can isolate pharmacophore contributions .

- Validation : Dose-response curves and molecular docking (e.g., Glide SP scoring) validate target engagement. For example, IC shifts in neuropathic pain models correlate with substituent electronegativity .

Q. How do crystallographic and computational methods synergize to optimize the stability of this compound?

- Integration : Crystal structures inform force-field parameterization in molecular dynamics (MD) simulations. MD predicts solvent-accessible surfaces (SAS) and degradation pathways (e.g., hydrolysis at pH < 3). Stability is enhanced via cyclopropyl rigidity, reducing entropy-driven decomposition .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Solutions : High-resolution LC-MS/MS detects impurities (e.g., dechlorinated byproducts) at ppm levels. Method validation follows ICH Q2(R1), with LOQ ≤ 0.1%. Accelerated stability studies (40°C/75% RH) identify degradation hotspots (e.g., amide bond cleavage) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.